

Spectroscopic Profile of 4-Amino-6-chloronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-6-chloronicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-6-chloronicotinic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Amino-6-chloronicotinic acid**. These predictions are generated using established computational algorithms and provide a foundational dataset for the characterization of this molecule.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.15	s	1H	H-2
~6.80	s	1H	H-5
~7.50 (broad)	s	2H	-NH ₂
~13.50 (broad)	s	1H	-COOH

Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~168.0	-COOH
~155.0	C-4
~150.0	C-6
~148.0	C-2
~115.0	C-3
~108.0	C-5

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (amino group)
3200-2500	Broad	O-H stretch (carboxylic acid)
1720-1680	Strong	C=O stretch (carboxylic acid)
1640-1600	Medium	N-H bend (amino group)
1600-1550	Medium	C=C and C=N stretch (aromatic ring)
1300-1200	Medium	C-O stretch (carboxylic acid)
850-750	Strong	C-Cl stretch

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
172.01	100	[M] ⁺ (for ³⁵ Cl)
174.01	32	[M] ⁺ (for ³⁷ Cl)
155.00	45	[M-OH] ⁺
127.01	60	[M-COOH] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like **4-Amino-6-chloronicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **4-Amino-6-chloronicotinic acid** sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm diameter)
- Pipettes
- Vortex mixer

Procedure:

- Accurately weigh the sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
- Use a vortex mixer to ensure the sample is completely dissolved.

- Transfer the solution to an NMR tube using a pipette.
- Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.
- Acquire the ^1H spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.[\[1\]](#)
- For the ^{13}C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Potassium Bromide (KBr) Pellet[\[2\]](#)[\[3\]](#)

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[\[2\]](#) The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet-forming die.
- Apply high pressure using a hydraulic press to form a small, transparent pellet.[\[2\]](#)
- Place the KBr pellet in the sample holder of the IR spectrometer.
- Record the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Alternative Method: Thin Solid Film[\[4\]](#)

- Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[\[4\]](#)
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[\[4\]](#)

- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[4]
- Place the salt plate in the spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

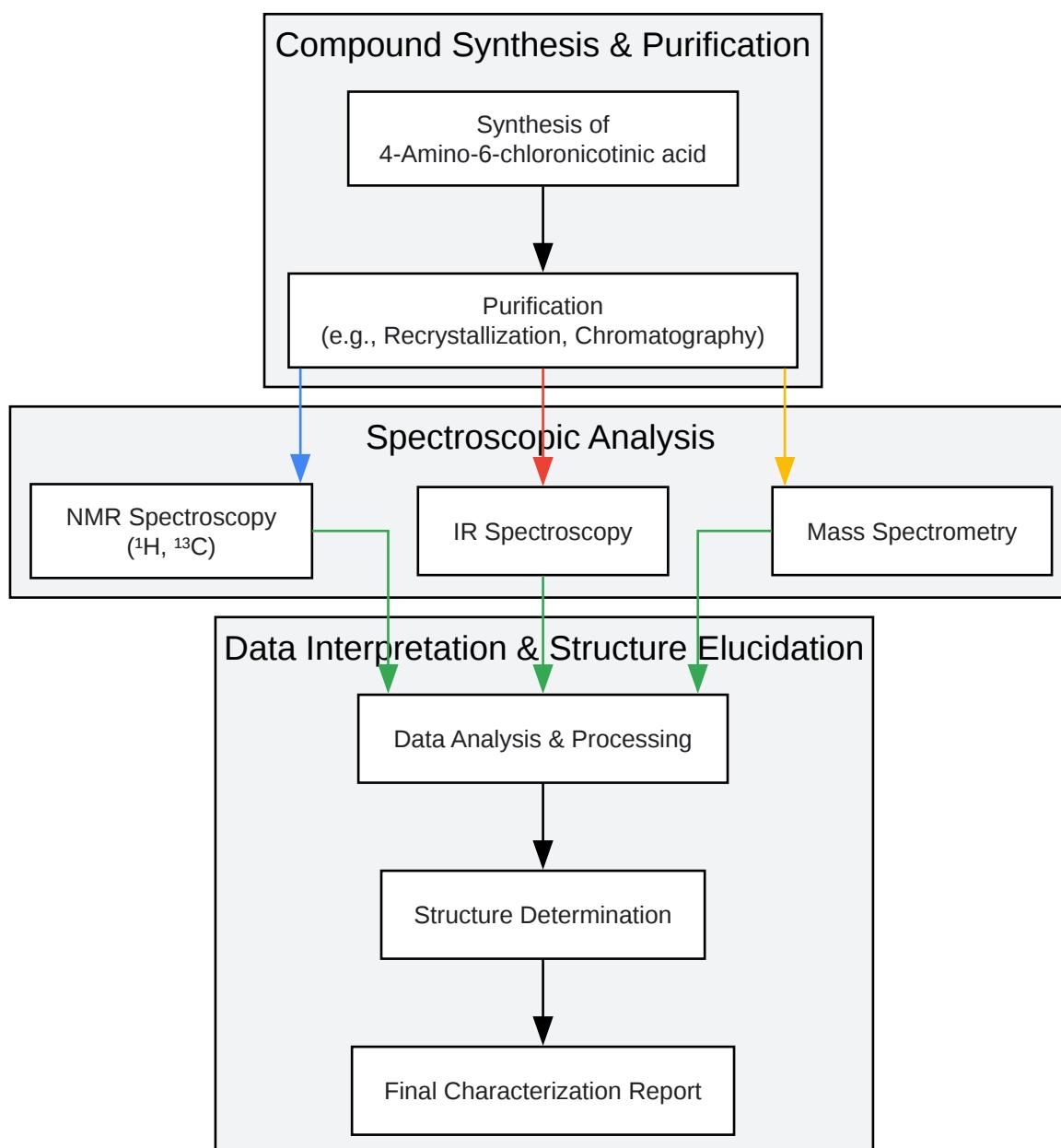
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)[5]

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]
- The sample is nebulized and ionized by applying a high voltage.
- The generated ions are then transferred into the mass analyzer.
- Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass and allow for the determination of the elemental composition.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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